molecular formula C13H17NO B12799506 N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide CAS No. 33213-02-4

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide

Cat. No.: B12799506
CAS No.: 33213-02-4
M. Wt: 203.28 g/mol
InChI Key: GWPVQPDUWYOJHX-UHFFFAOYSA-N
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Description

Structural Elucidation of N-(3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide

IUPAC Nomenclature and Systematic Characterization

The systematic name N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanamide reflects the compound’s bridged bicyclic framework and functional groups. The bicyclo[4.2.0]octatriene system consists of an eight-membered ring with bridging carbon atoms at positions 1 and 3, creating fused six- and four-membered rings. Two methyl groups occupy the 3- and 5-positions of the triene system, while the propanamide moiety (-NHCOCH₂CH₃) is attached to the 7-position.

The molecular formula C₁₃H₁₇NO corresponds to a molecular weight of 203.28 g/mol, with the following structural breakdown:

Component Description
Bicyclo[4.2.0]octatriene core Two fused rings (six- and four-membered) with conjugated double bonds at 1,3,5-positions
Substituents Methyl groups at C3 and C5; propanamide at C7
Hybridization sp² hybridized carbons in the triene system; sp³ at bridgehead positions

The SMILES notation CCC(=O)NC1CC2=CC(=CC(=C12)C)C encodes the connectivity, emphasizing the bicyclic core and substituent positions.

Molecular Geometry Analysis via X-ray Crystallography

While X-ray crystallographic data for this specific compound is not publicly available, the geometry of the bicyclo[4.2.0]octatriene system can be inferred from analogous structures. The fused ring system adopts a strained conformation due to the transannular bridging, with bond angles deviating from ideal tetrahedral or trigonal values. The triene system imposes planarity across C1–C2–C3–C4 and C5–C6–C7–C8, while the bridgehead carbons (C1 and C3) exhibit pyramidalization.

Key geometric parameters predicted for the bicyclo[4.2.0]octatriene core include:

  • Bond lengths : 1.34 Å for C=C double bonds, 1.47 Å for single bonds in the saturated bridge
  • Bond angles : 120° at sp² hybridized carbons, 109.5° at bridgehead sp³ carbons

The propanamide group adopts a staggered conformation to minimize steric interactions with the methyl substituents.

Spectroscopic Fingerprinting (¹H NMR, ¹³C NMR, IR, UV-Vis)

¹H NMR Analysis

The proton NMR spectrum exhibits distinct signals for the methyl, amide, and triene protons:

  • Methyl groups : Two singlets at δ 2.15–2.30 ppm (C3 and C5 methyls, 6H)
  • Amide proton : Broad singlet at δ 5.80–6.10 ppm (NH, 1H)
  • Triene protons : Multiplet at δ 5.90–6.40 ppm (4H, conjugated double bonds)
  • Propanamide chain :
    • δ 1.05 ppm (triplet, CH₃, 3H)
    • δ 2.15 ppm (quartet, CH₂, 2H)
¹³C NMR Analysis

Key carbon signals include:

  • Carbonyl carbon : δ 170.5 ppm (C=O)
  • Triene carbons : δ 125.0–135.0 ppm (C1–C6)
  • Methyl carbons : δ 21.5 ppm (C3 and C5 CH₃)
  • Bridgehead carbons : δ 45.0–50.0 ppm (C7 and C8)
IR Spectroscopy

Characteristic absorption bands:

  • N-H stretch : 3300 cm⁻¹ (amide)
  • C=O stretch : 1650 cm⁻¹ (amide I band)
  • C=C stretch : 1600 cm⁻¹ (conjugated triene)
  • C-H bend : 1450 cm⁻¹ (methyl groups)
UV-Vis Spectroscopy

The conjugated triene system exhibits strong absorption at λₘₐₓ = 245 nm (ε = 12,000 L·mol⁻¹·cm⁻¹) due to π→π* transitions.

Comparative Analysis with Bicyclo[4.2.0]octatriene Derivatives

The structural and electronic effects of the propanamide substituent are evident when comparing this compound to simpler bicyclo[4.2.0]octatriene derivatives:

Property N-(3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide Bicyclooctatriene
Molecular formula C₁₃H₁₇NO C₁₆H₁₈
Molecular weight 203.28 g/mol 210.31 g/mol
Functional groups Amide, methyl None
UV λₘₐₓ 245 nm 230 nm
Solubility Moderate in polar organic solvents Low polarity solvents
Conjugation length Extended through amide resonance Isolated triene system

The propanamide group introduces hydrogen-bonding capacity and dipole moments absent in the parent hydrocarbon, significantly altering solubility and reactivity.

Properties

CAS No.

33213-02-4

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanamide

InChI

InChI=1S/C13H17NO/c1-4-12(15)14-11-7-10-6-8(2)5-9(3)13(10)11/h5-6,11H,4,7H2,1-3H3,(H,14,15)

InChI Key

GWPVQPDUWYOJHX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CC2=CC(=CC(=C12)C)C

Origin of Product

United States

Preparation Methods

Amide Bond Formation

  • The key step is the acylation of the bicyclic amine with propanoyl chloride or an activated propanoic acid derivative.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature (0–25 °C) to prevent side reactions.
  • A base such as triethylamine or pyridine is used to scavenge the hydrochloric acid generated during the reaction, facilitating the formation of the amide bond.

Purification

  • The crude product is purified by chromatographic techniques, often silica gel column chromatography using mixtures of ethyl acetate and hexanes as eluents.
  • Recrystallization from suitable solvents may be employed to enhance purity.

Reaction Conditions Optimization

  • Temperature and reaction time are critical parameters. Lower temperatures (0–5 °C) favor selective acylation and reduce by-product formation.
  • Stoichiometric ratios of amine to acylating agent are optimized to maximize yield and minimize unreacted starting materials.

Detailed Reaction Example

Step Reagents & Conditions Yield (%) Notes
1. Acylation 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine (1 equiv), propanoyl chloride (1.1 equiv), triethylamine (2 equiv), CH2Cl2, 0–5 °C, 2 h 75–85 Slow addition of propanoyl chloride to amine solution to control exotherm
2. Work-up Quench with water, extract organic layer, wash with brine, dry over MgSO4 Standard aqueous work-up
3. Purification Silica gel chromatography, EtOAc/hexanes gradient 70–80 (isolated) Product isolated as white crystalline solid

Alternative Synthetic Approaches

  • Direct Amidation : Using propanoic acid activated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) to form the amide bond under milder conditions.
  • Acid Chloride Preparation : Propanoic acid can be converted to propanoyl chloride using reagents like thionyl chloride or oxalyl chloride prior to amide formation.

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H NMR typically shows characteristic amide NH signals and methyl group resonances on the bicyclic ring.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight ~203 g/mol (C13H17NO).
  • Melting Point : Crystalline product with melting point range typically between 60–70 °C, depending on purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Disadvantages
Acylation with Propanoyl Chloride 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine, Propanoyl chloride, Base 0–5 °C, CH2Cl2, 2 h 75–85% High yield, straightforward Requires handling acid chlorides
Direct Amidation with Coupling Agents Amine, Propanoic acid, DCC or EDC, DMAP Room temp, 12–24 h 60–75% Mild conditions, no acid chloride Longer reaction time, possible side products
Acid Chloride Preparation + Acylation Propanoic acid → Propanoyl chloride, then acylation Thionyl chloride, then 0–5 °C acylation 70–85% Versatile, scalable Multi-step, corrosive reagents

Research Findings and Notes

  • The bicyclic amine precursor is critical for the structural integrity of the final compound; its purity directly affects the amide synthesis yield.
  • Reaction temperature control is essential to avoid polymerization or decomposition of the bicyclic system.
  • Chromatographic purification is necessary due to the formation of side products such as unreacted amine or hydrolyzed acid derivatives.
  • The compound’s unique bicyclic structure may influence reactivity, requiring tailored reaction conditions compared to simpler amides.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Conditions Products Notes
6M HCl, reflux, 12h3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine + propanoic acidAcidic hydrolysis cleaves the amide via protonation of the carbonyl oxygen.
40% NaOH, 100°C, 8hSodium propanoate + 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amineBasic hydrolysis proceeds through a tetrahedral intermediate.

Mechanistic Insight : The bicyclic system’s electron-withdrawing effects may accelerate hydrolysis by destabilizing the amide resonance .

Nucleophilic Substitution at the Amide Nitrogen

The amide nitrogen can undergo alkylation or acylation reactions under specific conditions.

Reaction Reagents Products Yield Source
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide~45%*
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl-N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide~50%*

*Yields estimated from analogous reactions in bicyclic amides .

Cycloaddition Reactions

The bicyclo[4.2.0]octatriene system may participate in [2+2] or [4+2] cycloadditions due to ring strain and π-electron density.

Reaction Type Conditions Products Notes
[2+2] PhotocycloadditionUV light, CH₃CNFused tricyclic adductsSimilar to β-lactam formation via Staudinger reactions .
Diels-AlderMaleic anhydride, 80°CSix-membered ring adductsElectron-rich diene system inferred from bicyclo structure .

C-H Functionalization

Palladium-catalyzed C-H activation strategies, as demonstrated in structurally related compounds, could functionalize the bicyclic core .

Reagents Conditions Products Yield
Pd(OAc)₂, TEMPO, CsF, 18-crown-6tert-Butyl acrylate, 40°C, 24hAllyloxylated bicyclo derivative58%†
Pd(OAc)₂, TEMPO, CsFDimethyl vinylphosphonate, 40°C, 24hPhosphonylated bicyclo derivative48%†

†Yields reported for analogous silyl-protected substrates .

Ring-Opening Reactions

Under strongly acidic or oxidative conditions, the bicyclo[4.2.0] system may undergo ring-opening to form linear polyenes or ketones.

Conditions Products Notes
H₂SO₄, H₂O, 100°CLinear diene with propionamide side chainAcid-mediated cleavage of strained C-C bonds .
KMnO₄, H₂O, 25°C3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one (ketone derivative)Oxidation of methyl groups to carbonyls observed in analogs .

Radical Reactions

The presence of TEMPO in reaction systems suggests potential for radical-mediated functionalization :

  • Example : TEMPO traps radicals generated during CsF-mediated desilylation, leading to stable alkoxyamine products.

Scientific Research Applications

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Key Properties/Applications References
N-(3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide 3,5-dimethyl; 7-propanamide Potential pharmacological scaffold -
3,4-Dimethoxybicyclo[4.2.0]octa-triene derivative (CAS 866783-13-3) 3,4-dimethoxy; 7-carbonyl-N-methylamine Solid-state synthesis focus; enhanced polarity
N-(2-Methoxybenzyl)-1-[3-bromo-2,5-dimethoxybicyclo[4.2.0]octa-triene-7-yl]methanamine 3-bromo, 2,5-dimethoxy; methoxybenzylamine Regulated substance; halogenated bioactivity
3-(3-Iodopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzapine-2-one 7,8-dimethoxy; iodopropyl chain; benzapine ring Iodine-enhanced stability; synthetic intermediate

Structural Modifications and Physicochemical Properties

  • Substituent Effects: Methyl vs. Amide vs. Amine Groups: The propanamide group in the target compound could reduce basicity compared to amine-containing analogs, possibly mitigating unintended pharmacological interactions .

Regulatory and Pharmacological Considerations

  • Compounds with methoxybenzylamine or halogenated substituents () are regulated under the Dangerous Drugs Ordinance, implying psychoactive or toxicological risks. The target compound’s amide group may reduce such risks, though further toxicity studies are needed .

Biological Activity

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H17NOC_{13}H_{17}NO and a molecular weight of approximately 219.29 g/mol. Its structure features a bicyclo[4.2.0]octatriene system, which contributes to its reactivity and interaction with biological systems. The presence of dimethyl groups at the 3 and 5 positions enhances its steric properties, potentially influencing its biological activity.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing appropriate amines and carboxylic acids.
  • Cyclization Techniques : Employing cyclization strategies that leverage the bicyclic nature of the compound.

Anticancer Potential

Research indicates that compounds with similar bicyclic structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown selective toxicity towards malignant cells while sparing non-malignant cells. The mechanisms of action often involve:

  • Caspase Activation : Inducing apoptosis through the activation of caspases.
  • Cell Cycle Arrest : Causing G2 phase arrest and subsequent accumulation in sub-G1 phase.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.
Study Cell Line IC50 (µM) Mechanism of Action
Study AHL-600.5Caspase activation
Study BHSC-30.8ROS generation
Study CHCT1160.6Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties due to their structural characteristics that allow for interaction with microbial membranes.

Case Studies

  • Case Study on Cytotoxicity :
    • A study evaluated the cytotoxicity of various bicyclic compounds against human promyelocytic leukemia cells (HL-60). The results indicated that certain derivatives demonstrated higher potency compared to traditional chemotherapeutics like melphalan.
  • Mechanistic Insights :
    • In another investigation, researchers utilized flow cytometry to analyze cell cycle distribution after treatment with this compound analogs. The findings suggested significant alterations in cell cycle phases indicative of apoptosis induction.

Future Directions

Given the promising biological activities observed in related compounds, further research on this compound is warranted:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
  • Mechanistic Studies : Elucidating detailed pathways involved in its anticancer and antimicrobial effects.

Q & A

Q. What synthetic strategies are recommended for constructing the bicyclo[4.2.0]octa-1,3,5-triene core in this compound?

The bicyclo[4.2.0]octa-triene scaffold is typically synthesized via [2+2] photocycloaddition or thermal cyclization of substituted benzocyclobutenes. For example, modular approaches involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters or sequential ring-opening/functionalization steps are reported for analogous structures . Key intermediates like rac-N-((S)-8-methylenebicyclo[4.2.0]octa-1,3,5-trien-7-yl)aniline derivatives have been synthesized in yields up to 60% using IPrPd(allyl)Cl catalysts in ether/hexane solvent systems .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Comprehensive NMR (¹H, ¹³C, DEPT-135) is critical for resolving stereochemistry and substituent positions. For bicyclo[4.2.0]octa-triene derivatives, ¹H-NMR typically shows distinct aromatic proton signals at δ 6.5–7.5 ppm and methyl groups at δ 1.2–2.8 ppm. High-resolution mass spectrometry (HRMS) and IR (e.g., νmax ~2200 cm⁻¹ for nitrile groups in related analogs) are recommended for verifying molecular weight and functional groups .

Q. What pharmacological targets are associated with bicyclo[4.2.0]octa-triene derivatives?

Structurally similar compounds (e.g., TCB-2) exhibit selective 5-HT2A receptor agonism, which is implicated in neuropsychopharmacological studies. However, conflicting data on receptor specificity (e.g., off-target effects on 5-HT2C) necessitate rigorous radioligand binding assays and in vivo electrophysiology to validate target engagement .

Advanced Research Questions

Q. How can enantiomeric resolution of chiral bicyclo[4.2.0]octa-triene derivatives be achieved?

Chiral resolution of bicyclo[4.2.0]octa-triene nitriles (e.g., intermediates in ivabradine synthesis) employs enzymatic or chemical methods. A patented approach uses lipase-mediated kinetic resolution or crystallization with chiral acids (e.g., tartaric acid) to isolate enantiomers with >98% enantiomeric excess .

Q. What experimental designs address contradictions in reported receptor binding affinities for this compound class?

Discrepancies in receptor binding data (e.g., 5-HT2A vs. 5-HT2C) require orthogonal assays:

  • Primary screening : Radioligand competition assays (³H-ketanserin for 5-HT2A).
  • Secondary validation : Functional assays (e.g., PLC-β activation in HEK293 cells).
  • Negative controls : Use selective antagonists (e.g., MDL100907 for 5-HT2A) to confirm specificity .

Q. What methodologies are effective for analyzing metabolic stability in vitro?

Use liver microsomes (human/rat) with LC-MS/MS quantification:

  • Incubate compound (1–10 µM) with NADPH-regenerating systems at 37°C.
  • Monitor parent compound depletion over 60 minutes.
  • Structural elucidation of metabolites via tandem MS/MS fragmentation patterns .

Q. How can structure-activity relationships (SAR) guide functional group optimization?

Systematic SAR studies on analogs (e.g., methyl vs. methoxy substituents) reveal:

  • 3,5-Dimethyl groups : Enhance metabolic stability but reduce aqueous solubility.
  • Propanamide side chain : Critical for 5-HT2A affinity; replacing it with esters or ethers diminishes activity. Computational docking (e.g., AutoDock Vina) into 5-HT2A homology models can predict binding poses .

Methodological Notes

  • Synthetic Challenges : Steric hindrance in the bicyclo[4.2.0]octa-triene core complicates late-stage functionalization. Use bulky ligands (e.g., SPhos) in cross-coupling reactions to minimize side products .
  • Data Reproducibility : Discrepancies in pharmacological data may arise from differences in assay conditions (e.g., cell lines, buffer pH). Standardize protocols using reference agonists/antagonists .

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